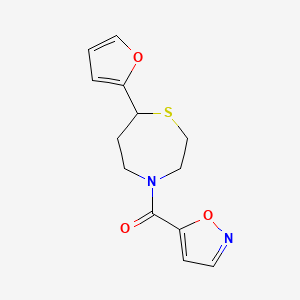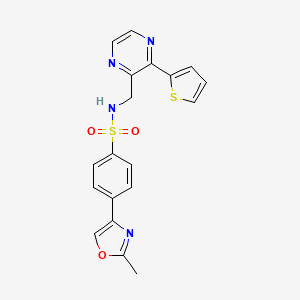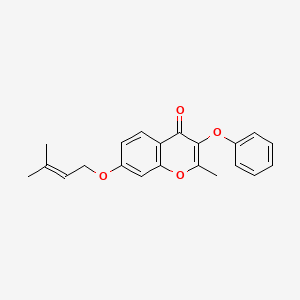
2,5-Dichloro-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-methoxybenzene-1-sulfonamide is a synthetic organic compound . It has a molecular weight of 256.11 and its molecular formula is C7H7Cl2NO3S .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide is 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methoxy, and sulfonyl groups.Chemical Reactions Analysis
As a reagent, 2,5-Dichloro-4-methoxybenzene-1-sulfonamide can catalyze the reaction of two molecules. The sulfonyl group in the compound is capable of forming a bond with another molecule, which is then broken, allowing the two molecules to react.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 76-77 degrees Celsius . The compound’s molecular weight is 256.11 , and its molecular formula is C7H7Cl2NO3S .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Sulfonamide-focused libraries, including compounds related to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have shown promise in antitumor applications. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects, causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes associated with these sulfonamides have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor applications (Owa et al., 2002).
Chiral Purity Analysis
In the pharmaceutical industry, the chiral purity of drugs is critical. For sulfonamides similar to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, methods have been developed for enantiomeric resolution in bulk drugs. Chiral reverse phase liquid chromatography has been used to separate enantiomers, which is essential for ensuring the quality and efficacy of pharmaceutical products (Kasawar & Farooqui, 2009).
Inhibition of Carbonic Anhydrase
Sulfonamides, including derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrase, particularly the tumor-associated isozyme IX. This inhibition suggests potential applications in antitumor therapies. The unique inhibition profiles of these compounds against different isozymes of carbonic anhydrase highlight their potential as targeted therapeutic agents (Ilies et al., 2003).
Environmental Applications
Some derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been used in environmental applications, such as the development of sensors for heavy metal ions like Co2+. These compounds have been synthesized using environmentally friendly methodologies and characterized for their efficiency in detecting toxic pollutants, which is crucial for environmental monitoring and health care (Sheikh et al., 2016).
Alzheimer's Disease Research
Sulfonamides derived from 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on enzymes like acetylcholinesterase have been assessed, and some derivatives have shown promising activity, suggesting their potential use in the treatment of Alzheimer's (Abbasi et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety information for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide indicates that it has several hazard statements: H302, H314, and H335 . These codes correspond to specific hazards associated with the compound, including harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUCWSSCYXNPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)


![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)
![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)